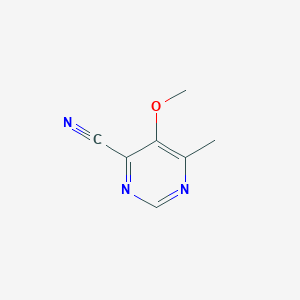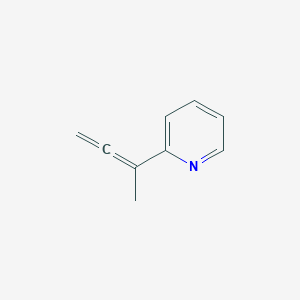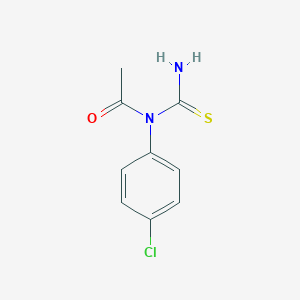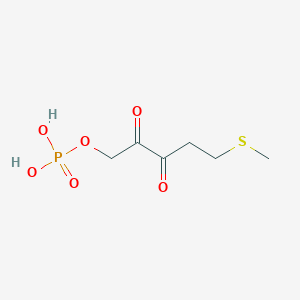
5-(Methylthio)-2,3-dioxopentyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylthio)-2,3-dioxopentyl phosphate, also known as MDP, is a compound that has been widely studied for its potential applications in scientific research. MDP is a phosphorylated derivative of 5-methylthioribose (MTR), which is a naturally occurring compound found in a variety of organisms. MDP has been shown to have a number of interesting biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Wissenschaftliche Forschungsanwendungen
Detection and Measurement in Biological Materials
5-(Methylthio)-2,3-dioxopentyl phosphate plays a crucial role in the detection and measurement of adenosine 3',5'-phosphate in biological materials. Its specificity in the enzymatic activity is vital for understanding the levels of adenosine 3',5'-phosphate in various systems (Butcher & Sutherland, 1962).
Role in Trypanocidal Activity
Research has explored its derivatives, such as 5'-deoxy-5'-(methylthio)adenosine, for their trypanocidal activities. These derivatives demonstrate significant potential in treating trypanosomiasis, indicating its importance in developing novel chemotherapies (Bacchi et al., 1991).
Antimalarial Drug Design
Its metabolites, specifically in the context of methionine recycling, have implications in antimalarial drug design. This area of research focuses on how these compounds can inhibit the growth of Plasmodium falciparum, a causative agent of malaria (Sufrin et al., 1995).
Enzymatic Reactions and Catalysis
The compound is also relevant in studying enzymatic reactions, particularly those involving phosphodiesterases. This research contributes to a deeper understanding of the stereochemical processes in biological reactions (Potter et al., 1983).
Bioremediation and Environmental Applications
It is instrumental in bioremediation, specifically in the degradation of organophosphorus pesticides. The breakdown of these toxic compounds into less harmful substances is vital for environmental health (Zhao et al., 2021).
Biochemical Pathway Studies
Its role in biochemical pathways, like the methyl-D-erythritol 4-phosphate pathway, is crucial for understanding various natural compounds' biosynthesis. This knowledge can aid in genetic manipulation for medical and agricultural applications (Cordoba et al., 2009).
Methionine Synthesis Research
It is significant in studying alternative pathways for methionine synthesis in organisms like Aspergillus nidulans. Understanding these alternative pathways can have implications in nutrition and health (Guranowski & Paszewski, 1982).
Eigenschaften
CAS-Nummer |
115974-73-7 |
|---|---|
Produktname |
5-(Methylthio)-2,3-dioxopentyl phosphate |
Molekularformel |
C6H11O6PS |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
(5-methylsulfanyl-2,3-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
HKEAOVFNWRDVAJ-UHFFFAOYSA-N |
SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
Kanonische SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
Andere CAS-Nummern |
115974-73-7 |
Physikalische Beschreibung |
Solid |
Synonyme |
1-PDMSP 1-phospho-2,3-diketo-5-S-methylthiopentane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)
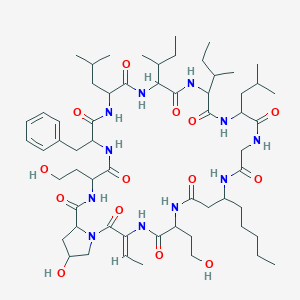
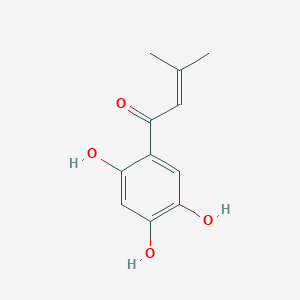
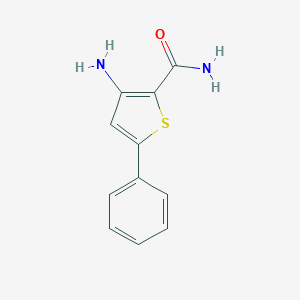
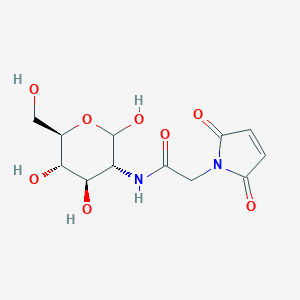
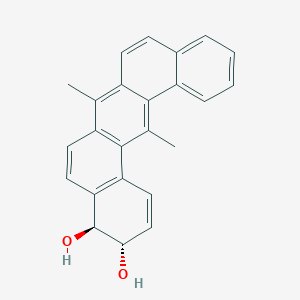

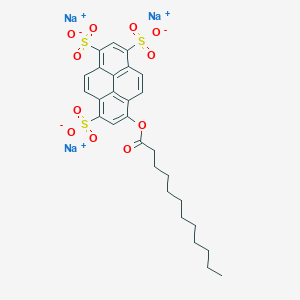
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

